molecular formula C8H15NO B13165969 1-[(2S)-Piperidin-2-YL]propan-1-one

1-[(2S)-Piperidin-2-YL]propan-1-one

Cat. No.: B13165969
M. Wt: 141.21 g/mol
InChI Key: FDOBDBWYWMTMKT-ZETCQYMHSA-N
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Description

1-[(2S)-Piperidin-2-YL]propan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used as a building block in organic synthesis. The compound this compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2S)-Piperidin-2-YL]propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-Piperidin-2-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2S)-Piperidin-2-YL]propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2S)-Piperidin-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-pyridin-2-yl-propan-2-one: This compound has a similar structure but contains a pyridine ring instead of a piperidine ring.

Uniqueness

1-[(2S)-Piperidin-2-YL]propan-1-one is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[(2S)-piperidin-2-yl]propan-1-one

InChI

InChI=1S/C8H15NO/c1-2-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

FDOBDBWYWMTMKT-ZETCQYMHSA-N

Isomeric SMILES

CCC(=O)[C@@H]1CCCCN1

Canonical SMILES

CCC(=O)C1CCCCN1

Origin of Product

United States

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